
3-(Dimethylphosphorylmethoxy)prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylphosphorylmethoxy)prop-1-yne, also known by its IUPAC name dimethyl (prop-2-yn-1-yloxy)methyl)phosphine oxide, is a chemical compound with the molecular formula C6H11O2P and a molecular weight of 146.13 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a prop-1-yne moiety through a methoxy linker.
Métodos De Preparación
The synthesis of 3-(Dimethylphosphorylmethoxy)prop-1-yne typically involves the reaction of dimethylphosphine oxide with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(Dimethylphosphorylmethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Dimethylphosphorylmethoxy)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organophosphorus chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphoryl transfer reactions.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylphosphorylmethoxy)prop-1-yne involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparación Con Compuestos Similares
Similar compounds to 3-(Dimethylphosphorylmethoxy)prop-1-yne include:
Dimethylphosphine oxide: Lacks the prop-1-yne moiety, making it less versatile in synthetic applications.
Propargyl alcohol: Lacks the phosphoryl group, limiting its use in organophosphorus chemistry.
Dimethyl (prop-2-yn-1-yloxy)methyl)phosphine: Similar structure but with different oxidation state of phosphorus. The uniqueness of this compound lies in its combination of a phosphoryl group and a prop-1-yne moiety, providing a versatile scaffold for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-(dimethylphosphorylmethoxy)prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2P/c1-4-5-8-6-9(2,3)7/h1H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZROTOAMUBVERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)COCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
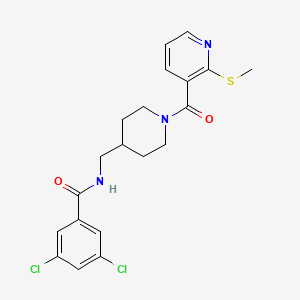
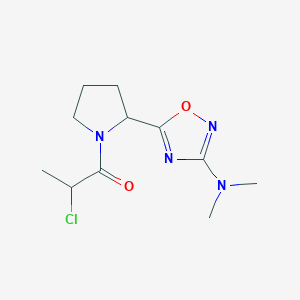
![methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride](/img/structure/B2898426.png)
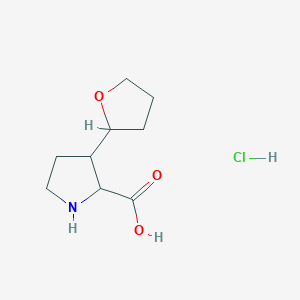
![3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2898429.png)
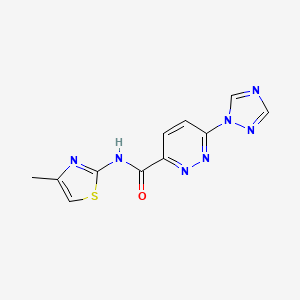
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2898432.png)
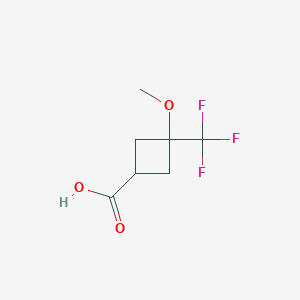
![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2898439.png)
![7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid](/img/structure/B2898440.png)
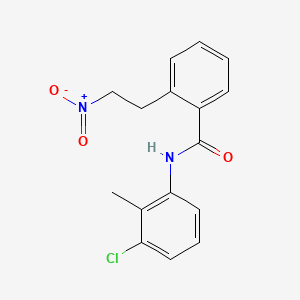
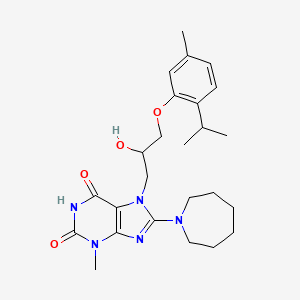
![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)
